1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXRGLGGGFFFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356326 | |

| Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142557-76-4 | |

| Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes predicted data and information from closely related analogs to provide a thorough understanding.

Chemical Identity and Physical Properties

This compound is a biphenyl derivative containing a trifluoromethyl group and an ethanone substituent. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone | N/A |

| CAS Number | 142557-76-4 | [1][2] |

| Molecular Formula | C₁₅H₁₁F₃O | [1] |

| Molecular Weight | 264.24 g/mol | [1] |

| Appearance | White to gray solid | [1] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point (Predicted) | 322.6 ± 37.0 °C | [1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

| Technique | Predicted/Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.1 ppm), Acetyl protons (singlet, ~2.6 ppm) |

| ¹³C NMR | Carbonyl carbon (~197 ppm), Aromatic carbons (~120-145 ppm), CF₃ carbon (quartet, ~124 ppm, J ≈ 272 Hz), Methyl carbon (~26 ppm) |

| FT-IR (cm⁻¹) | ~1680 (C=O stretch), ~1605 (C=C aromatic stretch), ~1325 (C-F stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 264 |

Synthesis Methodology

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

3.1. Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:

3.2. Experimental Protocol

The following is a representative experimental protocol based on general Suzuki-Miyaura coupling procedures.

Materials:

-

4-Acetylphenylboronic acid

-

1-Bromo-4-(trifluoromethyl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents) and 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).

-

Add toluene and a 2M aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Biphenyl compounds with trifluoromethyl substitutions are often investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for other therapeutic applications due to their structural motifs. However, without experimental data, any discussion on its biological role would be speculative.

The general workflow for evaluating the biological activity of a novel compound is depicted below.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. This guide provides a summary of its known and predicted properties. The provided synthetic protocol offers a reliable method for its preparation. Further research is warranted to determine its spectroscopic characteristics and to explore its potential biological activities. The absence of detailed experimental data highlights an opportunity for further investigation into this and related compounds.

References

An In-depth Technical Guide on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a probable synthetic route based on established chemical principles and discusses a potential, though unconfirmed, biological role based on structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and similar fluorinated biphenyl compounds.

Molecular Structure and Chemical Properties

This compound is a biphenyl derivative characterized by an acetyl group at the 4-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other. The presence of the electron-withdrawing trifluoromethyl group and the polar acetyl group is expected to influence the molecule's electronic properties, solubility, and potential biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 142557-76-4 | |

| Molecular Formula | C₁₅H₁₁F₃O | |

| Molecular Weight | 264.24 g/mol | |

| Appearance | White to gray solid | |

| Melting Point | 122-123 °C | |

| Boiling Point | 322.6 ± 37.0 °C (Predicted) | |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | |

| InChI | InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |

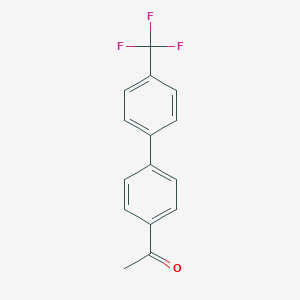

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data

Experimental Protocols: Synthesis

The most plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.

Proposed Synthetic Route:

The synthesis would likely involve the reaction of 4-acetylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base.

General Experimental Protocol (Suzuki-Miyaura Coupling):

-

Materials:

-

4-acetylphenylboronic acid

-

1-bromo-4-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add 4-acetylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

The vessel is then evacuated and backfilled with an inert gas multiple times to ensure an oxygen-free atmosphere.

-

A degassed solvent mixture is added to the reaction vessel.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for a period of 12 to 24 hours.

-

Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

-

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking in published literature. However, based on the structural features of the molecule and data from related compounds, a potential area of interest is the inhibition of Cytochrome P450 (CYP) enzymes.

Structurally similar compounds, specifically the 2-yl isomer of this molecule, have been noted for their potential to inhibit CYP enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Generalized CYP Enzyme Inhibition Pathway

The following diagram illustrates the general mechanism of CYP enzyme inhibition. It is important to note that this is a generalized representation and has not been specifically confirmed for this compound.

Caption: Generalized diagram of CYP450 enzyme inhibition.

Conclusion and Future Directions

This compound is a fluorinated biphenyl compound with potential for further investigation in medicinal chemistry and materials science. This guide has summarized its known properties and proposed a viable synthetic route. However, a significant lack of published experimental data, particularly spectroscopic and biological activity data, remains.

Future research should focus on:

-

The synthesis and full spectroscopic characterization of this compound.

-

In vitro screening to determine its inhibitory activity against a panel of human CYP450 enzymes.

-

Further investigation into other potential biological targets and signaling pathways.

The generation of this fundamental data will be crucial for unlocking the full potential of this and other related fluorinated biphenyl compounds in various scientific disciplines.

An In-depth Technical Guide on the Physicochemical Properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a compound of interest in pharmaceutical and chemical research. The following sections summarize its melting and boiling points, outline the experimental protocols for determining these properties, and present a generalized workflow for such characterizations.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and formulation of chemical compounds. For this compound (CAS No. 142557-76-4), the following values have been reported:

| Property | Value | Notes |

| Melting Point | 122-123 °C | |

| Boiling Point | 322.6 ± 37.0 °C | Predicted |

Data sourced from ChemicalBook.[1][2]

It is important to note that the boiling point is a predicted value and should be confirmed through experimental analysis.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed standard methodologies for these measurements.

1. Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes (sealed at one end), thermometer or temperature probe, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is positioned correctly to ensure an accurate reading of the block's temperature.

-

Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially, but as the temperature approaches the expected melting point, the rate should be slowed to approximately 1-2 °C per minute.

-

Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

-

2. Boiling Point Determination (Micro Boiling Point Method)

For small quantities of a liquid or a high-boiling-point solid that can be melted, the micro boiling point method is a suitable technique.

-

Apparatus: Small test tube or Thiele tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), rubber band or wire.

-

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath.

-

Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Reading: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to Determining the Solubility of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, from drug formulation to materials science. This technical guide outlines a comprehensive framework for determining the solubility of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a compound of interest in research and development. In the absence of publicly available quantitative solubility data, this document provides a detailed experimental protocol based on the widely accepted shake-flask method for thermodynamic solubility determination. Furthermore, it presents a structured format for data presentation and a visual representation of the experimental workflow to ensure consistency and reproducibility of results.

Introduction: The Significance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a research compound like this compound is a fundamental parameter that influences its behavior in both biological and chemical systems. In drug discovery and development, solubility is a key determinant of a compound's dissolution rate and, consequently, its oral bioavailability. Poor solubility can be a major hurdle, leading to inadequate absorption and diminished therapeutic efficacy. In the realm of chemical synthesis and process development, understanding a compound's solubility in various organic solvents is essential for tasks such as purification, crystallization, and the preparation of solutions for subsequent reactions. Therefore, the systematic determination and clear reporting of solubility data are crucial for the advancement of research and development involving this compound.

Proposed Common Laboratory Solvents for Solubility Determination

The selection of solvents for solubility screening should encompass a range of polarities to provide a comprehensive solubility profile. The following table lists common laboratory solvents that are recommended for determining the solubility of this compound.

| Solvent Class | Solvent Name | Polarity Index |

| Non-Polar | Hexane | 0.1 |

| Toluene | 2.4 | |

| Diethyl Ether | 2.8 | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 |

| Ethyl Acetate | 4.4 | |

| Acetone | 5.1 | |

| Acetonitrile (ACN) | 5.8 | |

| Dimethylformamide (DMF) | 6.4 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | |

| Polar Protic | Isopropanol (IPA) | 3.9 |

| Ethanol | 4.3 | |

| Methanol | 5.1 | |

| Water | 10.2 |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected common laboratory solvents (as listed in the table above)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

To each vial, add a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure that a true equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle by letting them stand undisturbed or by centrifugation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

3.3. Data Calculation

The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility of this compound

The following table provides a structured format for presenting the determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Isopropanol (IPA) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a valuable intermediate in pharmaceutical and materials science research. The primary and most efficient synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid.[1][2][3][4] This reaction offers high yields and good functional group tolerance, making it a preferred method in both academic and industrial settings.[3][5]

The general transformation is illustrated in the reaction scheme below:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 | 49-51 | 255.5 |

| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 245-250 | N/A |

| This compound | 142557-76-4 | C₁₅H₁₁F₃O | 264.24 | 122-123[6] | 322.6±37.0 (Predicted)[6] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3][4][7]

Materials:

-

4-Bromoacetophenone

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[3]

-

Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[3]

-

Reaction: The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[3]

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and variations on the described protocol. The inherent versatility of the Suzuki-Miyaura coupling allows for adaptation and optimization depending on the specific laboratory conditions and desired scale of the synthesis.

References

IUPAC name for C15H11F3O biphenyl ketone

An In-depth Technical Guide on (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

Topic: IUPAC Name for C15H11F3O biphenyl ketone Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biphenyl ketone derivative with the molecular formula C15H11F3O. Based on this formula, a plausible and common chemical structure is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone. This document details its nomenclature, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its significance as a scaffold in medicinal chemistry. The inclusion of trifluoromethyl and methyl groups on the benzophenone core makes this compound a valuable intermediate for developing pharmacologically active agents. This guide is intended for professionals in the fields of chemical synthesis and drug discovery, offering detailed experimental procedures and data presented for clarity and practical application.

Nomenclature and Chemical Structure

The molecular formula C15H11F3O corresponds to several possible isomers. A structurally significant and frequently synthesized isomer is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

-

IUPAC Name: (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

-

Synonyms: 4-Methyl-4'-trifluoromethylbenzophenone

-

Molecular Formula: C15H11F3O

-

Molecular Weight: 276.24 g/mol

-

Chemical Class: Aromatic Ketone, Benzophenone Derivative

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C15H11F3O |

| IUPAC Name | (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone |

| CAS Number | 164669-23-2 (Illustrative, may vary by isomer) |

| PubChem CID | 2779834 (Illustrative, may vary by isomer) |

Physicochemical Properties

The properties of benzophenone derivatives are influenced by their substituents. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group modify the electronic and physical characteristics of the parent benzophenone structure.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | 135-137 °C (Typical range, may vary) |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethanol, and acetone.[1] |

| Polar Surface Area | 17.1 Ų |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

General Synthesis Workflow

The synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is typically achieved by the reaction of toluene with 4-(trifluoromethyl)benzoyl chloride.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation[2][3]

This protocol describes the synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Materials:

-

Toluene (p.a., dried)

-

4-(Trifluoromethyl)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or hexane for recrystallization

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.

-

Addition of Reactants: Add toluene (1.0 equivalent) to the cooled suspension. Dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Acylation: Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash successively with dilute HCl, 5% NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain the pure (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Spectroscopic Data

Characterization of the final product is confirmed using various spectroscopic methods. The data below are representative for the proposed structure.

Table 3: Representative Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), methyl protons (singlet, ~2.4 ppm) |

| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons, CF₃ carbon (quartet), methyl carbon (~21 ppm) |

| ¹⁹F NMR | Singlet corresponding to the CF₃ group |

| IR (cm⁻¹) | ~1660 (C=O stretch), ~1320 (C-F stretch), ~2900-3100 (Aromatic C-H stretch) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 276 |

Biological Activity and Applications

Benzophenone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[4] The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5]

While (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is primarily a synthetic intermediate, its structural motifs are found in compounds with a range of biological activities. Fluorinated benzophenones and related structures have been investigated for their potential as:

-

Enzyme Inhibitors: The ketone moiety can interact with active sites of enzymes. For example, related fluorinated compounds have been designed as inhibitors for kinases like PI3Kδ, which are critical in inflammatory and autoimmune diseases.[5]

-

Receptor Modulators: The rigid diarylketone structure is suitable for designing ligands that target receptors such as the metabotropic glutamate receptor 5 (mGlu5), which has implications for treating schizophrenia.[6]

-

Anticancer and Anti-inflammatory Agents: Various substituted benzophenones have shown potential as anticancer and anti-inflammatory drugs.[3][4]

Representative Signaling Pathway: Kinase Inhibition

Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. A compound derived from the C15H11F3O scaffold could be designed to act as a kinase inhibitor, interfering with signaling pathways that lead to cell proliferation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Trifluoromethyl Biphenyls: A Technical Guide

Introduction

Trifluoromethyl biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (-CF3) group onto the biphenyl scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes have led to their prevalence in a wide array of pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Early Fluorination to Biphenyl Construction

The journey to trifluoromethyl biphenyls began with foundational work in organofluorine chemistry. A pivotal moment was the development of methods to introduce the trifluoromethyl group onto an aromatic ring.

The Dawn of Trifluoromethylarenes: The earliest significant contribution dates back to 1892, when Belgian chemist Frédéric Swarts developed a method for producing benzotrifluoride. His process involved the reaction of benzotrichloride with antimony fluoride, a transformation that became known as the Swarts reaction.[1][2] This early work laid the groundwork for the industrial production of benzotrifluoride, which later evolved to use hydrogen fluoride in the 1930s by companies like IG Farben and Kinetic Chemicals.[1] The industrial synthesis typically involves the free-radical chlorination of toluene to benzotrichloride, followed by a halogen exchange reaction with hydrogen fluoride.[3][4][5][6]

The First Trifluoromethyl Biphenyls: The first documented synthesis of a trifluoromethyl-substituted biphenyl appears in a U.S. patent filed in 1951 and granted in 1954. This patent describes the preparation of several fluorinated biphenyl derivatives, including a detailed experimental protocol for the synthesis of 3-trifluoromethyl-4'-methyl biphenyl.[7] This early method utilized a Gomberg-Bachmann type reaction, involving the diazotization of an aminobenzotrifluoride followed by coupling with an aromatic hydrocarbon. Another early approach mentioned for synthesizing bis(trifluoromethyl)biphenyls was the Ullmann reaction, which involves the copper-mediated coupling of two aryl halide molecules.[2][7][8][9][10] This reaction, first reported by Fritz Ullmann in 1901, was one of the earliest methods for forming aryl-aryl bonds.[2][8]

Modern Synthetic Methodologies

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including those bearing trifluoromethyl groups. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to the classical methods.

The Ullmann Reaction: While historically significant, the classical Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, leading to moderate and sometimes erratic yields.[2][8] Modern variations have improved upon the original procedure, but for many applications, it has been superseded by palladium-catalyzed methods.[2]

The Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biphenyls due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester.

The Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is another powerful tool for constructing C-C bonds. It is known for its high functional group tolerance and the rapid transmetalation of the organozinc species.[11][12]

The Stille Coupling: The Stille reaction utilizes organotin reagents and offers the advantage of being tolerant to a wide variety of functional groups under mild conditions. However, the toxicity of organotin compounds is a significant drawback.[7]

Data Presentation: A Comparative Look at Synthetic Efficiency

The choice of synthetic method can significantly impact the yield and efficiency of trifluoromethyl biphenyl synthesis. The following tables summarize quantitative data for the synthesis and physical properties of representative trifluoromethyl biphenyl compounds.

| Compound | Reactant 1 | Reactant 2 | Coupling Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3,3'-Bitolyl | 3-Iodotoluene | 3-Iodotoluene | Ullmann | Activated Copper | DMF | Not Specified | Not Specified | 45-60 | [13] |

| 4'-Methoxy-2-methyl-biphenyl | Chloromethylbenzene | (methoxyphenyl)magnesium bromide | Kumada | Ni complex | THF | Not Specified | Not Specified | 87 | [6] |

| Biphenyl derivatives | Aryl zinc chloride | Haloarene | Negishi | Ni catalyst on charcoal | Not Specified | Microwave | Not Specified | 75-95 | [6] |

| 4-phenyl benzaldehyde | Chlorobenzaldehyde | Phenyl boronic acid | Suzuki-Miyaura | PPI encapsulated Cu-Ni-Pd nanoparticles | EtOH/water (3:1) | Mild | < 2 | 99 | [4] |

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| (Trifluoromethyl)benzene | 98-08-8 | C7H5F3 | 146.11 | -29.05 | 103.46 | [14] |

| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | C8H4F6 | 214.11 | -35 | 116-116.3 | [8] |

| 4-(Trifluoromethyl)-biphenyl | 398-36-7 | C13H9F3 | 222.21 | Not Available | Not Available | [15] |

| 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 167021-49-0 | C14H11F3 | 236.23 | Not Available | Not Available | [16] |

| 3-(Trifluoromethyl)biphenyl | 366-04-1 | C13H9F3 | 222.21 | 26-27 | 117-118 (at 13 Torr) | [17][18] |

| 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid | 84392-17-6 | C14H9F3O2 | Not Available | 169-171 | Not Available | [19] |

| 4,4'-Bis[trifluoromethyl]biphenyl | 581-80-6 | C14H8F6 | 290.20 | Not Available | Not Available | [20][21] |

| Bis[4-(trifluoromethyl)phenyl]methanone | 21221-91-0 | C15H8F6O | 318.21 | Not Available | Not Available | [21] |

| 3'-Trifluoromethyl-biphenyl-3-ylamine | 400749-02-2 | C13H10F3N | 237.22 | Not Available | Not Available | [22] |

Table 2: Physical Properties of Selected Trifluoromethyl-Substituted Benzenes and Biphenyls.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of trifluoromethyl biphenyls. Below are representative protocols for key cross-coupling reactions.

Protocol 1: Early Synthesis of 3-Trifluoromethyl-4'-methyl Biphenyl (Gomberg-Bachmann Type Reaction)

This protocol is adapted from the 1954 patent by G. H. D. van der Schee.[7]

-

Diazotization: Dissolve 200 g of m-aminobenzotrifluoride in 300 cc of concentrated hydrochloric acid and 200 cc of water.

-

Cool the suspension of the amine hydrochloride to -5 °C.

-

Diazotize by adding a solution of 94 g of sodium nitrite in 186 cc of water.

-

Coupling: Add 760 cc of toluene to the clear diazo solution.

-

With vigorous agitation, add 500% of a 5 N sodium hydroxide solution while maintaining the temperature at 0-5 °C.

-

Continue agitation for 2 hours at 0-5 °C.

-

Work-up: The reaction mixture is then processed to isolate the crude product.

-

Purification: The crude product is distilled under reduced pressure. The fraction boiling between 65 and 68 °C at 0.25-0.13 mm is collected.

-

The distilled product is further purified by washing with concentrated sulfuric acid, followed by caustic wash, water wash, drying, and redistillation to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the trifluoromethyl-substituted aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Negishi Coupling

-

Organozinc Formation (if not commercially available):

-

To a solution of the aryl halide in an anhydrous solvent (e.g., THF) under an inert atmosphere, add an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C).

-

After stirring, add a solution of zinc chloride in the same solvent.

-

-

Coupling Reaction:

-

To a separate flask containing the trifluoromethyl-substituted aryl halide and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in an anhydrous solvent under an inert atmosphere, add the freshly prepared organozinc reagent.

-

-

Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The biological activity of many trifluoromethyl biphenyl-containing drugs stems from their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and the general workflows of key synthetic reactions.

Caption: A simplified workflow for the Ullmann biaryl synthesis.

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.[1][23][24][25][26][27]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]

- 12. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 14. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 167021-49-0 CAS MSDS (2-METHYL-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. 366-04-1 Cas No. | 3-(Trifluoromethyl)biphenyl | Matrix Scientific [matrixscientific.com]

- 18. 3-(TRIFLUOROMETHYL)BIPHENYL | CAS#:366-04-1 | Chemsrc [chemsrc.com]

- 19. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid CAS#: 84392-17-6 [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Page loading... [guidechem.com]

- 22. 400749-02-2 CAS MSDS (3'-TRIFLUOROMETHYL-BIPHENYL-3-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

commercial suppliers of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a biphenyl derivative of interest in chemical synthesis and drug discovery. The document details its physicochemical properties, commercial suppliers, synthetic and analytical methodologies, and potential biological applications.

Chemical and Physical Properties

This compound, with the CAS number 142557-76-4, is a solid organic compound. Its chemical structure features a biphenyl scaffold, with a trifluoromethyl group on one phenyl ring and an acetyl group on the other. This substitution pattern imparts specific electronic and steric properties that are valuable in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 142557-76-4 |

| Molecular Formula | C₁₅H₁₁F₃O |

| Molecular Weight | 264.24 g/mol |

| Appearance | White to gray solid |

| Melting Point | 122-123 °C |

| Boiling Point (Predicted) | 322.6 ± 37.0 °C |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Commercial Suppliers

This compound is available from several commercial chemical suppliers, typically at purities of 95% or higher. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity |

| BLD Pharm | Inquire |

| Fluorochem | 95% |

| CymitQuimica | Inquire |

| Ambeed | Inquire |

| ChemicalBook | Inquire |

Synthesis and Quality Control

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of the carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of biphenyl compounds and can be adapted for the synthesis of this compound.

Reactants:

-

4-Bromoacetophenone (or 4-iodoacetophenone for higher reactivity)

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, dissolve the aryl halide (e.g., 4-bromoacetophenone) and the arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) in the chosen solvent system.

-

Add the palladium catalyst and the base to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Quality Control: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the final product is critical. A reverse-phase HPLC method can be employed for this purpose. The following is a representative protocol that can be optimized for this specific compound.

Table 3: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of this compound.

Safety Information

Table 4: Potential GHS Hazard Statements and Precautionary Measures

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, a closely related compound, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, has been synthesized and evaluated as a potential inhibitor of human lactate dehydrogenase A (hLDHA).

hLDHA is a key enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA can disrupt cancer cell metabolism and is a promising strategy in oncology drug development.

Signaling Pathway: Inhibition of Lactate Dehydrogenase A (hLDHA)

Caption: Proposed mechanism of action for derivatives of this compound as inhibitors of hLDHA in the anaerobic glycolysis pathway.

References

stability and storage conditions for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

An In-depth Technical Guide to the Stability and Storage of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound this compound. The information herein is intended to support researchers and drug development professionals in ensuring the integrity and reliability of their studies involving this molecule. Given the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from general chemical principles, regulatory guidelines on stability testing, and data on structurally related molecules.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, proper storage is crucial. The recommended storage condition for this compound is in a tightly sealed container, protected from moisture, and stored at room temperature.[1]

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |

| Atmosphere | Sealed in dry | Protects from atmospheric moisture which could initiate hydrolysis. |

| Light | Protect from light | As a precautionary measure against potential photolytic degradation. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a trifluoromethyl group and an aromatic ketone, suggests potential susceptibility to specific degradation pathways under stress conditions.

-

Hydrolysis : The trifluoromethyl (-CF3) group, while generally stable, can undergo hydrolysis under certain conditions, particularly at an alkaline pH, to form a carboxylic acid (-COOH) group.[2] This reaction would result in the formation of 4'-(carboxy)-biphenyl-4-yl-ethanone.

-

Oxidation : Aromatic ketones can be susceptible to oxidative degradation.[3][4][5] The biphenyl ring system or the ethanone moiety could be oxidized, leading to a variety of degradation products.

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound, determining potential degradation pathways, and developing stability-indicating analytical methods.[6] These studies, as guided by the International Council for Harmonisation (ICH), involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7][8][9][10][11]

Illustrative Data Presentation

While specific quantitative stability data for this compound is not publicly available, Table 2 provides an illustrative example of how results from a forced degradation study could be presented. The target for a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][12][13]

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |

| 0.1 M HCl | 24 hours | 60 °C | < 5% |

| 0.1 M NaOH | 8 hours | 60 °C | 15% |

| 3% H₂O₂ | 24 hours | Room Temp. | 10% |

| Thermal | 48 hours | 80 °C | < 5% |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | < 5% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol for Forced Degradation

The following is a representative protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Volumetric flasks, pipettes, and vials

Analytical Method: A stability-indicating HPLC method with UV detection should be developed and validated. A mass spectrometer (LC-MS) can be used for the identification of degradation products.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a stability chamber at 80°C.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point relative to a control sample.

-

Perform a mass balance analysis to ensure that the decrease in the main compound corresponds to the increase in degradation products.[13]

Experimental and Analytical Workflow

The process of conducting a stability study involves a logical sequence of steps from planning and execution to data analysis and interpretation.

Caption: General workflow for a forced degradation study.

Conclusion

While this compound is expected to be relatively stable under standard room temperature storage conditions when protected from moisture, this guide highlights its potential vulnerabilities to hydrolytic and oxidative degradation under stress conditions. For researchers and drug developers, it is imperative to conduct thorough stability studies, such as the forced degradation protocol outlined here, to understand the intrinsic stability of the molecule and to develop appropriate analytical methods for its quality control. The provided workflows and illustrative data serve as a robust framework for initiating such investigations.

References

- 1. This compound | 142557-76-4 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aminer.org [aminer.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. youtube.com [youtube.com]

- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. sgs.com [sgs.com]

Preliminary Biological Activity Screening of Trifluoromethylated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of trifluoromethylated biphenyls, a class of compounds with significant potential in drug discovery. The incorporation of the trifluoromethyl (CF3) group can substantially enhance the metabolic stability, lipophilicity, and binding affinity of biphenyl scaffolds, making them attractive candidates for developing novel therapeutic agents. This document outlines the core methodologies for screening their anticancer, antimicrobial, and anti-inflammatory activities, presents key quantitative data from existing literature, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity Screening

Trifluoromethylated biphenyls have demonstrated notable cytotoxic effects against various cancer cell lines. The preliminary assessment of their anticancer potential is crucial for identifying promising lead compounds.

Data Presentation: In Vitro Cytotoxicity of Trifluoromethylated Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several trifluoromethylated compounds, including biphenyl derivatives, against a panel of human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxylated Biphenyl | Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |

| Hydroxylated Biphenyl | Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |

| Isoxazole Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [6] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 24.4 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trifluoromethylated biphenyl compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency, harvest, and seed into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5][8] Incubate for 24 hours to allow for cell attachment.[5][8]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated biphenyl compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[8] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated cells as controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[5][9]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

General workflow for in vitro cytotoxicity testing.

Antimicrobial Activity Screening

The unique electronic properties of the trifluoromethyl group can enhance the antimicrobial potency of biphenyl structures. Screening for activity against a panel of pathogenic bacteria and fungi is a key step in their evaluation.

Data Presentation: Antimicrobial Activity of Trifluoromethylated Compounds

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents MIC values for various trifluoromethyl-containing compounds.

| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Compound 25 | Staphylococcus aureus (MRSA) | 0.78 | [12] |

| Pyrazole Derivative | Compound 18 | Staphylococcus aureus | 0.78-1.56 | [12] |

| Pyrazole Derivative | Compound 6 | Enterococcus faecium | 1.56 | [12] |

| Pyrazole Derivative | Compound 10 | Staphylococcus aureus | 3.12 | [12] |

| Sulfonimidamide | Compound 13 | Mycobacterium tuberculosis | 4-8 | [13] |

| Sulfonimidamide | Compound 15 | Mycobacterium tuberculosis | 4-8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents in a liquid medium.[14][15][16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Trifluoromethylated biphenyl compounds (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight and then dilute the culture in fresh broth to achieve a standardized turbidity, typically a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[15]

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[14][16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Note: High-Yield Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via Suzuki-Miyaura Coupling

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Biphenyl scaffolds are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and consistently high yields.[1][2] This application note provides a detailed experimental protocol for the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key intermediate in pharmaceutical and materials science research. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid.

Reaction Principle

The catalytic cycle for the synthesis of this compound via the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide (4-bromoacetophenone) to a Pd(0) complex. This is followed by transmetalation with the 4-(trifluoromethyl)phenylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.[2]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound based on established laboratory procedures for analogous compounds.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromoacetophenone | 1.0 mmol | Limiting reagent. |

| 4-(Trifluoromethyl)phenylboronic acid | 1.2 mmol | Typically used in slight excess. |

| Catalyst | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | Pre-catalyst, reduced in situ. |

| Triphenylphosphine (PPh₃) | 4 mol% | Ligand. |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 mmol | A 2 M aqueous solution is commonly used. |

| Solvent | ||

| Toluene or DMF/H₂O (95:5) | 10 mL | Degassed prior to use. |

| Reaction Conditions | ||

| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates.[3] |

| Reaction Time | 4-6 hours | Monitored by TLC or GC-MS. |

| Expected Outcome | ||

| Yield | 85-95% | Based on analogous reactions. |

| Purity | >95% | After purification by column chromatography. |

Experimental Protocol

Materials and Reagents:

-

4-Bromoacetophenone

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-